molecular formula C25H31O4- B14267241 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate CAS No. 138199-55-0

2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate

Cat. No.: B14267241
CAS No.: 138199-55-0
M. Wt: 395.5 g/mol
InChI Key: WGCAFNLLLZQTHN-UHFFFAOYSA-M
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Description

2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its unique structure, which includes a heptadeca-2,4-diyn-1-yl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with heptadeca-2,4-diyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Hexadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
  • 2-{[(Octadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
  • 2-{[(Nonadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate

Uniqueness

2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is unique due to its specific chain length and the presence of the diynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

138199-55-0

Molecular Formula

C25H31O4-

Molecular Weight

395.5 g/mol

IUPAC Name

2-heptadeca-2,4-diynoxycarbonylbenzoate

InChI

InChI=1S/C25H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-29-25(28)23-20-17-16-19-22(23)24(26)27/h16-17,19-20H,2-12,21H2,1H3,(H,26,27)/p-1

InChI Key

WGCAFNLLLZQTHN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC#CC#CCOC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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